3-Bromo-5-methoxy-2-(4-methoxyphenyl)benzofuran
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Overview
Description
3-Bromo-5-methoxy-2-(4-methoxyphenyl)benzofuran: is a chemical compound belonging to the benzofuran family Benzofurans are heterocyclic compounds containing a fused benzene and furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-methoxy-2-(4-methoxyphenyl)benzofuran typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-hydroxybenzaldehyde derivatives.
Methoxylation: The methoxy groups are introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction steps but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the process.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-5-methoxy-2-(4-methoxyphenyl)benzofuran undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify its functional groups.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various biaryl compounds.
Scientific Research Applications
Chemistry: 3-Bromo-5-methoxy-2-(4-methoxyphenyl)benzofuran is used as a building block in organic synthesis to create more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology and Medicine: In biological research, benzofuran derivatives have shown potential as antimicrobial agents . This compound may be investigated for its biological activity and potential therapeutic applications.
Industry: In the industrial sector, this compound can be used in the development of new materials, such as polymers and advanced coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 3-Bromo-5-methoxy-2-(4-methoxyphenyl)benzofuran depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, its mechanism of action would involve interactions with molecular targets, such as enzymes or receptors, leading to specific biological effects. The exact pathways and targets would require further research to elucidate.
Comparison with Similar Compounds
Comparison: Compared to similar compounds, 3-Bromo-5-methoxy-2-(4-methoxyphenyl)benzofuran is unique due to the presence of both bromine and methoxy groups on the benzofuran ring. This combination of functional groups imparts distinct chemical properties, such as reactivity and stability, making it valuable for specific applications in synthesis and research.
Properties
Molecular Formula |
C16H13BrO3 |
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Molecular Weight |
333.18 g/mol |
IUPAC Name |
3-bromo-5-methoxy-2-(4-methoxyphenyl)-1-benzofuran |
InChI |
InChI=1S/C16H13BrO3/c1-18-11-5-3-10(4-6-11)16-15(17)13-9-12(19-2)7-8-14(13)20-16/h3-9H,1-2H3 |
InChI Key |
JENSIBCYTSRFLG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C3=C(O2)C=CC(=C3)OC)Br |
Origin of Product |
United States |
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